REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:9])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].N1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>C(O)C>[CH3:9][C:2]1[NH:1][CH:11]=[CH:12][CH:13]([C:14]2[CH:15]=[CH:4][CH:3]=[CH:2][CH:9]=2)[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
(E)-3-Phenyl-2-propanol
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
NC(=CC(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
followed by removal of the solvent under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=CC(C1C(=O)OCC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |